molecular formula C9H12N2S B1299897 1-(2,6-Dimethylphenyl)thiourea CAS No. 6396-76-5

1-(2,6-Dimethylphenyl)thiourea

Cat. No.: B1299897
CAS No.: 6396-76-5
M. Wt: 180.27 g/mol
InChI Key: ASNKJUONFPQYPC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202179. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-(2,6-Dimethylphenyl)thiourea and its derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system .

Mode of Action

The compound interacts with these enzymes, inhibiting their activity. This interaction can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase can affect the breakdown of carbohydrates, potentially impacting glucose metabolism . Similarly, the inhibition of AChE and BuChE can influence neurotransmission in the nervous system . The compound’s effect on glucose-6-phosphatase (G6Pase) suggests potential impacts on glucose homeostasis .

Pharmacokinetics

Thiourea, a related compound, is known to be practically completely absorbed after oral administration and is largely excreted unchanged via the kidneys

Result of Action

The compound’s action results in the inhibition of several enzymes, leading to potential effects on carbohydrate metabolism and neurotransmission . It has shown promising antibacterial and antioxidant potential and was very active against G6Pase . .

Biochemical Analysis

Biochemical Properties

1-(2,6-Dimethylphenyl)thiourea plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, including acetylcholinesterase, butyrylcholinesterase, α-amylase, α-glucosidase, and glucose-6-phosphatase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal catalytic activity. The nature of these interactions involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.

Cellular Effects

This compound has been observed to affect various cellular processes. It exhibits antioxidant properties by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals . This compound also influences cell signaling pathways by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. Additionally, this compound impacts gene expression by modulating the activity of glucose-6-phosphatase, thereby affecting glucose metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of target enzymes. For instance, it inhibits acetylcholinesterase by forming hydrogen bonds with the enzyme’s catalytic triad, thereby preventing the hydrolysis of acetylcholine . Similarly, it inhibits glucose-6-phosphatase by interacting with the enzyme’s active site, leading to a decrease in glucose production from glucose-6-phosphate. These inhibitory actions result in altered cellular metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with no significant degradation observed over short-term studies . Long-term studies have shown that this compound maintains its inhibitory effects on target enzymes, with no significant loss of activity over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of glucose metabolism and neurotransmission.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity. For example, doses above 1.5 mg/kg body weight in mice have been associated with liver necrosis and inflammation . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide metabolites, which are further processed and excreted. The compound also interacts with enzymes such as glucose-6-phosphatase, affecting glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it can directly interact with mitochondrial enzymes involved in energy production and oxidative stress. The compound’s subcellular distribution is also affected by post-translational modifications and targeting signals that direct it to specific organelles.

Properties

IUPAC Name

(2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNKJUONFPQYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213803
Record name 1-(2,6-Xylyl)thiourea
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6396-76-5
Record name N-(2,6-Dimethylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6396-76-5
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Record name 1-(2,6-Xylyl)thiourea
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Record name 6396-76-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202179
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Record name 1-(2,6-Xylyl)thiourea
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Record name 1-(2,6-xylyl)thiourea
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Record name 1-(2,6-Dimethylphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the conformation of 1-(2,6-Dimethylphenyl)thiourea influence its crystal structure?

A: In this compound, the thiourea group (-NH-CS-NH-) adopts a specific conformation relative to the aromatic ring. Research indicates that the thiourea group is almost perpendicular to the aromatic ring, with a dihedral angle of 80.75 (7) degrees []. This conformation, along with the anti-orientation of the N-H bonds within the thiourea group, plays a crucial role in dictating the crystal packing. The molecules are linked into layers perpendicular to the c-axis by N-H···S hydrogen bonds [], influencing the overall arrangement within the crystal lattice.

Q2: What are the key hydrogen bonding interactions observed in the crystal structure of this compound and its derivative, 3-Acetyl-1-(2,6-dimethylphenyl)thiourea?

A: Hydrogen bonding plays a significant role in the crystal structures of both compounds. In this compound, intermolecular N—H⋯S hydrogen bonds are responsible for linking the molecules into layers []. Interestingly, only two out of the three amino hydrogen atoms participate in this interaction.

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